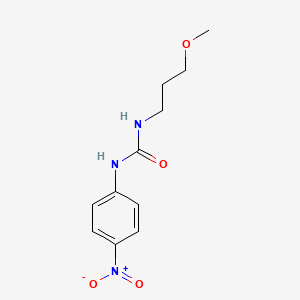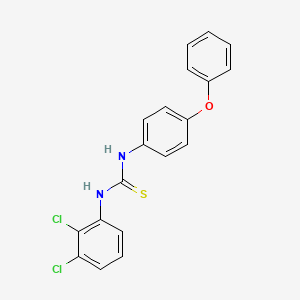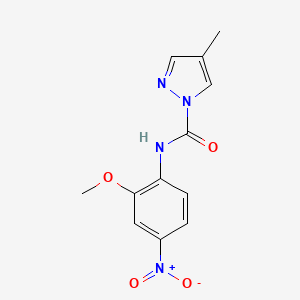![molecular formula C16H18N2O3S B4116750 2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
2-[(phenylsulfonyl)amino]-N-propylbenzamide
Descripción general
Descripción
2-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as PSAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PSAPB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular formula of C17H21N2O3S2. In
Mecanismo De Acción
2-[(phenylsulfonyl)amino]-N-propylbenzamide exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is involved in various physiological processes, including acid-base balance and bone resorption. Matrix metalloproteinases are involved in tissue remodeling, wound healing, and inflammation. By inhibiting these enzymes, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can modulate various biological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, oxidative stress, and beta-amyloid accumulation. In cancer cells, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to induce apoptosis by activating caspases, which are enzymes that promote cell death. In inflammation, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be easily synthesized in the laboratory, and its effects can be studied using various biochemical and physiological assays. However, 2-[(phenylsulfonyl)amino]-N-propylbenzamide also has limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile.
Direcciones Futuras
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown promising results in various scientific research areas, and several future directions can be explored. In cancer research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential chemotherapeutic agent and combined with other anticancer drugs. In inflammation research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide can be further studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile in humans.
Conclusion:
In conclusion, 2-[(phenylsulfonyl)amino]-N-propylbenzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. 2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown promising results in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. 2-[(phenylsulfonyl)amino]-N-propylbenzamide exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. 2-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. However, further studies are needed to determine the optimal dose and duration of 2-[(phenylsulfonyl)amino]-N-propylbenzamide treatment and to assess its safety profile in humans.
Aplicaciones Científicas De Investigación
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown potential in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. In inflammation research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[(phenylsulfonyl)amino]-N-propylbenzamide has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, which is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-17-16(19)14-10-6-7-11-15(14)18-22(20,21)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPDHVBQNYRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylsulfonyl)amino]-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)

![methyl 2-chloro-5-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4116686.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4116694.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116707.png)

![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4116728.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)